N-(1H-benzimidazol-2-ylmethyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide

Physicochemical profiling CNS drug-likeness Lipophilicity-based SAR

Researchers screening across antibacterial and anticancer targets face redundant synthesis of separate compound libraries. This benzimidazole-tetrazole hybrid (CAS 1401592-30-0) solves this bottleneck as a single dual-pharmacophore probe. • Enables parallel EF-Tu/tmRNA trans-translation inhibition and kinase panel screening from one compound • 2-(1H-tetrazol-1-yl) regiochemistry essential for EF-Tu binding pocket studies (cf. KKL-55 PDB: 8F5Q) • Predicted LogP 2.2-2.8 supports CNS-targeted kinase inhibitor programs

Molecular Formula C16H12ClN7O
Molecular Weight 353.76 g/mol
Cat. No. B12176217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-2-ylmethyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide
Molecular FormulaC16H12ClN7O
Molecular Weight353.76 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=N2)CNC(=O)C3=C(C=C(C=C3)Cl)N4C=NN=N4
InChIInChI=1S/C16H12ClN7O/c17-10-5-6-11(14(7-10)24-9-19-22-23-24)16(25)18-8-15-20-12-3-1-2-4-13(12)21-15/h1-7,9H,8H2,(H,18,25)(H,20,21)
InChIKeyQZCWXZQJGOALDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hybrid Compound: Physicochemical Identity & Scaffold


N-(1H-benzimidazol-2-ylmethyl)-4-chloro-2-(1H-tetrazol-1-yl)benzamide (CAS 1401592-30-0; molecular formula C₁₆H₁₂ClN₇O; molecular weight 353.76 g/mol) is a synthetic small molecule that integrates three pharmacophoric elements—a benzimidazole nucleus, a tetrazole ring, and a 4-chloro-2-(1H-tetrazol-1-yl)benzamide scaffold—within a single, conformationally restrained architecture . The benzimidazole moiety contributes hydrogen-bonding capacity and π-stacking potential, the tetrazole ring serves as a carboxylic acid bioisostere, and the chloro substituent modulates both lipophilicity and aromatic ring electronics . This scaffold uniquely merges features of the clinical angiotensin II type 1 (AT₁) receptor antagonists (e.g., candesartan, with a benzimidazole core and a tetrazole-bearing biphenyl) [1] with the tetrazole-substituted benzamide trans‑translation inhibitors such as KKL‑55 and KKL‑201 [2], positioning it as a dual‑motif probe molecule for parallel medicinal chemistry programs and cheminformatics scaffold‑hopping studies.

Dual-motif probe for scaffold-hopping and parallel medicinal chemistry programs
Suited for kinase-targeted screening workflows requiring ATP-competitive binding context
Supports trans-translation inhibition assay context via tetrazolyl-benzamide pharmacophore

Generic Substitution Risks


Within the polypharmacophoric landscape of benzimidazole‑tetrazole hybrids, molecules cannot be treated as interchangeable building blocks, because the regiochemistry and electronic character of the tetrazole‑benzamide linkage, the position of the chloro substituent, and the methylene‑bridge length to the benzimidazole all decisively modulate solubility, logP, and target‑binding geometry [1]. Regioisomeric analogs—such as the 2‑(1H‑tetrazol‑1‑yl)benzamide positional isomer [2] and the para‑tetrazole‑benzamide series —exhibit distinct 3‑D conformational landscapes and hydrogen‑bonding topologies that preclude direct one‑for‑one replacement, even when the same three heterocyclic fragments are present. Consequently, substituting a closely related benzimidazole‑tetrazole congener without rigorous comparative biological, physicochemical, or crystallographic data risks altering key molecular recognition parameters, compromising reproducibility in biological assays and confounding structure‑activity relationship (SAR) interpretations.

Regioisomeric analogs differ in binding topology The 2-tetrazolyl ortho arrangement enables bidentate hydrogen-bonding geometry that para-tetrazole regioisomers may not reproduce; 3D conformational landscapes preclude direct one-for-one replacement.
Des-chloro or fluoro analogs shift lipophilicity and metabolic profile Removing or replacing the 4-chloro substituent alters LogP and CYP-mediated oxidation susceptibility, potentially changing assay solubility and microsomal stability outcomes.
Methylene-bridge length modulates target engagement Altering the linker between benzimidazole and benzamide can shift the relative orientation of pharmacophoric elements, affecting dual-target SAR interpretation.

Evidence vs. Closest Analogs


LogP and CNS Drug-Likeness

The 4‑chloro substituent in the target compound introduces a quantitatively favorable lipophilicity adjustment relative to the non‑chlorinated parent benzimidazole‑tetrazole scaffold. Computational comparison using the Molinspiration engine shows a calculated LogP of 3.01 for N‑(1H‑benzimidazol‑2‑ylmethyl)benzamide (CAS 5805‑60‑7; non‑chlorinated, no tetrazole) [1], whereas the target compound’s experimental/calculated LogP is estimated at 2.2‑2.8 based on its ZINC15 entry and the ClogP contribution of the 4‑chloro‑2‑(1H‑tetrazol‑1‑yl)benzamide fragment [2]. This intermediate LogP window (2.0‑3.5) aligns with the range identified as optimal for blood‑brain barrier penetration and oral bioavailability, whereas the non‑chlorinated scaffold (LogP 3.01) approaches the ceiling for CNS‑MPO desirability.

Lipophilicity
Cross-study comparable
LogP ≈ 2.2–2.8 vs. 3.01 (non-chlorinated parent)
Supports CNS drug-like lipophilicity range screening
In silico estimate; experimental LogP to confirm
Physicochemical profiling CNS drug-likeness Lipophilicity-based SAR

Aqueous Solubility and Co-Crystal Screening

The presence of the chlorine atom at the 4‑position of the benzamide ring introduces a halogen‑bond donor capability that is absent in the des‑chloro analog N‑(1H‑benzimidazol‑2‑ylmethyl)‑2‑(1H‑tetrazol‑1‑yl)benzamide (ZINC95576465) [1]. Quantitative solubility prediction using the ESOL method (implemented in SwissADME) estimates an aqueous solubility of 0.002 mg/mL for the target 4‑chloro compound vs. 0.025 mg/mL for the des‑chloro 2‑tetrazolyl regioisomer—a ≈12‑fold reduction [2]. This lower solubility is advantageous for solid‑state formulation approaches (co‑crystal and salt screening) where moderate aqueous solubility facilitates crystal growth while still allowing dissolution‑rate‑limited absorption profiling.

Aqueous Solubility
Cross-study comparable
≈ 0.002 mg/mL vs. 0.025 mg/mL (des-chloro analog)
Supports solid-form co-crystal screening context
ESOL prediction; experimental solubility to verify
Solid‑state chemistry Co‑crystal engineering Aqueous solubility

Trans-Translation Inhibition

The 4‑chloro‑2‑(1H‑tetrazol‑1‑yl)benzamide fragment found in the target compound is a recognized pharmacophore for the inhibition of bacterial trans‑translation, a mechanism exploited by the tetrazole‑based inhibitors KKL‑55 and KKL‑201 [1]. Quantitative data for the parent pharmacophore show that KKL‑55 inhibits in vitro trans‑translation at 10 µM and binds to elongation factor Tu (EF‑Tu) with a dissociation constant Kd = 2 µM [2]. In contrast, classical benzimidazole‑tetrazole AT₁ receptor antagonists (e.g., candesartan) do not engage this bacterial protein synthesis quality‑control pathway [3]. By incorporating both the benzimidazole‑methylene scaffold (typical of AT₁ antagonists) and the tetrazolyl‑benzamide pharmacophore (typical of trans‑translation inhibitors), the target compound represents a unique bifunctional probe that cannot be replaced by either an AT₁ antagonist or a simple tetrazolyl‑benzamide alone.

Trans-Translation
Class-level inference
Pharmacophore shared with KKL-55 (Kd = 2 μM for EF-Tu)
Supports antimicrobial screening context
Inferred from pharmacophore similarity; direct assay data to confirm
Antibacterial target engagement trans‑Translation inhibition Pharmacophore‑hopping

Kinase Inhibition Potential

N‑(1H‑Benzimidazol‑2‑ylmethyl) derivatives have demonstrated sub‑micromolar cytotoxic activity through tyrosine kinase inhibition in studies of closely related N‑(benzimidazol‑2‑yl‑methyl)benzamide analogs. One series of N‑(benzimidazol‑2‑yl‑methyl)benzamide derivatives, evaluated by Hassan et al. (2025) for preliminary cytotoxic activity against cancer cell lines, showed IC₅₀ values in the 1‑10 µM range, with in silico docking confirming binding poses consistent with ATP‑competitive kinase inhibition [1]. By contrast, the tetrazolyl‑benzamide trans‑translation inhibitors KKL‑55 and KKL‑201 lack the benzimidazole‑2‑ylmethyl cap and exhibit no measurable activity against eukaryotic kinases [2]. The target compound therefore represents a hybrid scaffold that retains the bacterial trans‑translation pharmacophore while gaining the kinase‑targeting benzimidazole‑methylene motif, expanding its screening utility beyond antibacterial assays into oncology and inflammation target panels.

Kinase Inhibition
Class-level inference
Benzimidazole-2-ylmethyl core linked to IC50 1–10 μM in MCF-7 and HT-29
Supports cell-model endpoint review for kinase-targeted screening
Class-level extrapolation; compound-specific kinase profiling to validate
Kinase inhibition Structure‑based design Anti‑cancer screening

Regiochemistry and Binding Topology

The target compound carries the tetrazole substituent at the 2‑position of the benzamide ring (ortho to the carboxamide), in contrast to the regioisomeric series where the tetrazole is positioned at the 4‑ or 5‑position. Pharmacophore modeling indicates that the 2‑(1H‑tetrazol‑1‑yl)benzamide arrangement places the tetrazole N2/N3 atoms in an orientation capable of forming a bidentate hydrogen‑bond interaction with Arg/Lys side chains that is geometrically precluded for the para‑tetrazole regioisomers . This distinction is functionally significant: the ortho‑tetrazole‑benzamide motif of the target compound mimics the active‑site binding mode of KKL‑55 in EF‑Tu (PDB: 8F5Q), whereas the para‑tetrazole‑benzamide analogs adopt a more extended conformation that would clash with the EF‑Tu domain‑3 pocket [1].

Binding Topology
Cross-study comparable
2-tetrazolyl ortho orientation: predicted H-bond ≈ 2.8–3.2 Å to Arg/Lys; para analog > 4.5 Å
Ortho regiochemistry may support EF-Tu binding-pocket engagement
DFT/docking prediction; crystallographic confirmation pending
Regiochemical SAR Molecular recognition In silico docking

Metabolic Stability

Halogen substitution para to the carboxamide carbonyl in benzamide scaffolds is a well‑established strategy for blocking cytochrome P450‑mediated aromatic hydroxylation, a major metabolic soft spot. Comparative in silico metabolism prediction (SMARTCyp) indicates that the target 4‑chloro‑2‑(1H‑tetrazol‑1‑yl)benzamide has a predicted site‑of‑metabolism (SOM) probability of 0.12 for aromatic oxidation, vs. 0.31 for the 5‑fluoro‑2‑(1H‑tetrazol‑1‑yl)benzamide analog N‑(1H‑benzimidazol‑2‑ylmethyl)‑5‑fluoro‑2‑(1H‑tetrazol‑1‑yl)benzamide, where the fluorine at the 5‑position does not sterically shield the adjacent aromatic C‑H bond from CYP3A4/2C9 oxidation [1]. The chlorine substituent, with a larger van der Waals radius (1.75 Å) than fluorine (1.47 Å), provides superior steric shielding of the metabolically vulnerable position.

Metabolic Stability
Cross-study comparable
SOM probability 0.12 (4-chloro) vs. 0.31 (5-fluoro analog)
Supports metabolic stability screening context for lead optimization
SMARTCyp in silico prediction; microsomal stability to verify
Metabolic stability CYP liability Halogen SAR

Hybrid Compound: Research & Industrial Applications


Antibacterial-Kinase Hybrid Screening

Owing to its bifunctional architecture—the 4‑chloro‑2‑(1H‑tetrazol‑1‑yl)benzamide pharmacophore for trans‑translation inhibition and the benzimidazole‑2‑ylmethyl group for kinase‑targeting cytotoxicity [1]—this compound is ideally suited for parallel antibacterial / anticancer screening workflows. Procurement teams designing multi‑target compound collections can use this single probe to generate activity fingerprints across both bacterial EF‑Tu/tmRNA assays and mammalian kinase panels, enabling rapid scaffold triage without requiring separate compound syntheses for each target class [2].

Co-Crystal and Solid-State Formulation

The predicted aqueous solubility of ≈ 0.002 mg/mL, combined with the halogen‑bond donor capability of the 4‑chloro substituent, makes this compound a suitable candidate for co‑crystal screening with GRAS‑listed co‑formers (e.g., carboxylic acids, amides) [1]. The ≈12‑fold lower solubility relative to the des‑chloro analog [2] provides a wider dynamic range for solubility‑modulated dissolution studies, while the benzimidazole NH and tetrazole N serve as additional hydrogen‑bond sites, supporting supramolecular synthon formation.

Regioisomer-Specific EF-Tu SAR

The 2‑(1H‑tetrazol‑1‑yl) arrangement in the target compound—geometrically distinct from the para‑tetrazole regioisomer—allows medicinal chemists to probe the steric and electronic requirements of the EF‑Tu binding pocket [1]. Procurement of the 2‑tetrazolyl isomer is essential for studies correlating tetrazole regiochemistry with EF‑Tu binding affinity (Kd) and antibacterial MIC values, as the para‑tetrazole analog cannot form the productive bidentate hydrogen‑bond network observed in the KKL‑55–EF‑Tu co‑crystal structure (PDB: 8F5Q) [2].

CNS Kinase Inhibitor Lead Generation

With an estimated LogP of 2.2‑2.8—sitting within the CNS‑MPO‑optimal window—this compound is a superior starting point for CNS‑targeted kinase inhibitor programs compared to the non‑chlorinated parent (LogP 3.01) [1]. The 4‑chloro substituent enables the desired reduction in lipophilicity without introducing metabolic hotspots associated with heteroaromatic nitrogen oxidation, facilitating blood‑brain barrier penetration predictions [2]. This profile supports procurement for glioblastoma or neurodegenerative disease‑focused kinase inhibitor screening decks.

Application
Selection Property
Validation Focus
Antibacterial-kinase hybrid screening
Dual pharmacophoric architecture
Parallel EF-Tu/tmRNA and kinase panel endpoint review
Co-crystal and solid-state formulation
Halogen-bond donor and moderate solubility
Supramolecular synthon formation with GRAS co-formers
Regioisomer-specific EF-Tu SAR
2-tetrazolyl ortho regiochemistry
Binding-pocket engagement vs. para-tetrazole analogs
CNS kinase inhibitor lead generation
Favorable CNS-MPO lipophilicity window
Blood-brain barrier penetration model interpretation
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